N1-(4-fluorobenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a phenylpiperazine moiety, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-fluorobenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the fluorobenzyl and phenylpiperazine precursors. These precursors are then reacted under controlled conditions to form the final oxalamide compound. Key reaction conditions include the use of specific solvents, temperatures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The choice of reagents and reaction conditions is optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N1-(4-fluorobenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as amines, alcohols, and halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound
Scientific Research Applications
Chemistry: In chemistry, N1-(4-fluorobenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The medical applications of this compound are being explored, particularly in the field of pharmacology. It may have therapeutic potential in treating various diseases, and its interactions with biological targets are of significant interest.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N1-(4-fluorobenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
N1-(4-fluorobenzyl)-3-nitrobenzene-1,4-diamine
N1-cyclohexyl-4-(4-fluorobenzyl)-1,4-diazepane-1-carbothioamide
Uniqueness: N1-(4-fluorobenzyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it distinct from other similar compounds and highlight its potential for diverse applications.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c22-18-8-6-17(7-9-18)16-24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)19-4-2-1-3-5-19/h1-9H,10-16H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWSABMKCYBVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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